1-methoxy-2,3-dihydro-1H-inden-2-amine

Description

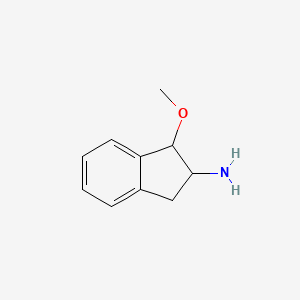

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Methoxy 2,3 Dihydro 1h Inden 2 Amine Derivatives

Oxidative Transformations of the Amine Functionality and Indane Ring System

The primary amine and the benzylic positions of the indane ring system in 1-methoxy-2,3-dihydro-1H-inden-2-amine derivatives are susceptible to oxidative transformations. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the well-established chemistry of primary amines and indanes.

The primary amine can undergo oxidation to form various products depending on the reagents and reaction conditions. Mild oxidizing agents can convert the amine to the corresponding hydroxylamine or nitroso derivative. More vigorous oxidation can lead to the formation of a nitro group. Furthermore, oxidative deamination is a possible transformation, leading to the formation of a ketone at the 2-position of the indane ring.

The indane ring system itself possesses benzylic C-H bonds at the 1- and 3-positions, which are activated towards oxidation. Strong oxidizing agents, such as potassium permanganate or chromic acid, can lead to the cleavage of the five-membered ring. Milder, more selective oxidizing agents can potentially introduce a hydroxyl group or a carbonyl group at the benzylic positions, leading to the formation of alcohol or ketone derivatives.

| Reactant | Reagent/Conditions | Product | Transformation Type |

| This compound | Mild Oxidizing Agent (e.g., H₂O₂) | 1-methoxy-2,3-dihydro-1H-inden-2-hydroxylamine | Amine Oxidation |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 1-methoxy-1H-indene-2(3H)-one | Oxidative Deamination |

| This compound | Benzylic Oxidizing Agent (e.g., SeO₂) | 1-methoxy-2-amino-2,3-dihydro-1H-inden-1-ol | Benzylic Hydroxylation |

Reductive Modifications of the Indane Scaffold and Functional Groups

Reductive transformations of this compound derivatives can target the aromatic ring or other functional groups that may be introduced onto the scaffold. The stability of the benzene (B151609) ring makes its reduction challenging, typically requiring harsh conditions.

Catalytic hydrogenation of the aromatic ring using catalysts like rhodium on carbon or ruthenium under high pressure and temperature can lead to the saturation of the benzene ring, affording a methoxy-substituted octahydroinden-amine derivative. A Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, offers a method for the partial reduction of the aromatic ring to a cyclohexadiene derivative. lumenlearning.com

Functional groups that might be present on derivatives, such as nitro or carbonyl groups introduced through other transformations, can be readily reduced. For instance, a nitro group on the aromatic ring can be reduced to an amino group by catalytic hydrogenation or using metals like tin or iron in acidic media. libretexts.org A ketone at the 2-position can be reduced back to an amine via reductive amination.

| Reactant | Reagent/Conditions | Product | Transformation Type |

| This compound | H₂ / Rh-C, high pressure/temp | 1-methoxyoctahydro-1H-inden-2-amine | Aromatic Ring Reduction |

| This compound | Na / NH₃ (l), EtOH | 1-methoxy-2,3,4,7-tetrahydro-1H-inden-2-amine | Birch Reduction |

| 5-nitro-1-methoxy-2,3-dihydro-1H-inden-2-amine | H₂ / Pd-C | 1-methoxy-2,3-dihydro-1H-indene-2,5-diamine | Nitro Group Reduction |

Electrophilic Aromatic Substitution Reactions on the Indane Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the alkyl portion of the indane ring. The primary amine, if unprotected, is also a strong activating group but can be protonated under acidic conditions, converting it into a deactivating, meta-directing ammonium group. Therefore, protection of the amine (e.g., as an amide) is often necessary to control the outcome of these reactions.

The methoxy group is a strong ortho-, para-director. acs.orgacs.org The alkyl part of the indane ring is a weak ortho-, para-director. The combined directing effects of these groups will influence the position of substitution. Considering the structure, the positions ortho and para to the methoxy group are C-6 and C-4 respectively. The position ortho to the alkyl ring fusion is C-7. Steric hindrance from the five-membered ring may influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the major isomers being dictated by the directing effects of the methoxy and protected amino groups. Bromination of the related 5-methoxyindane has been shown to occur at the position ortho to the methoxy group. researchgate.net

| Reactant (with protected amine) | Reagent/Conditions | Major Product(s) | Reaction Type |

| N-(1-methoxy-2,3-dihydro-1H-inden-2-yl)acetamide | HNO₃ / H₂SO₄ | N-(1-methoxy-6-nitro-2,3-dihydro-1H-inden-2-yl)acetamide | Nitration |

| N-(1-methoxy-2,3-dihydro-1H-inden-2-yl)acetamide | Br₂ / FeBr₃ | N-(6-bromo-1-methoxy-2,3-dihydro-1H-inden-2-yl)acetamide | Bromination |

| N-(1-methoxy-2,3-dihydro-1H-inden-2-yl)acetamide | CH₃COCl / AlCl₃ | N-(6-acetyl-1-methoxy-2,3-dihydro-1H-inden-2-yl)acetamide | Friedel-Crafts Acylation |

Nucleophilic Substitution Reactions and Subsequent Functional Group Interconversions

The primary amine of this compound is a key site for nucleophilic reactions. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental for building more complex derivatives. For instance, acylation with an acyl chloride in the presence of a base yields the corresponding amide.

While the core structure does not have a leaving group for direct nucleophilic aromatic substitution, such reactions could be possible on derivatives bearing an appropriate leaving group (e.g., a halogen) on the aromatic ring, particularly if activated by an electron-withdrawing group.

The synthesis of 2-aminoindane derivatives often involves nucleophilic substitution. For example, the synthesis of 2-amino-5-methoxyindane has been achieved from 5-bromoindan-2-ol, where the hydroxyl group is converted to a better leaving group (mesylate) and then displaced by an azide nucleophile, followed by reduction. researchgate.net This highlights the utility of nucleophilic substitution in accessing derivatives of the 2-aminoindane scaffold.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | CH₃I / K₂CO₃ | 1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine | N-Alkylation |

| This compound | (CH₃CO)₂O / Pyridine | N-(1-methoxy-2,3-dihydro-1H-inden-2-yl)acetamide | N-Acylation |

| 1-methoxy-2-mesyloxy-2,3-dihydro-1H-indene | NaN₃, then H₂/Pd-C | This compound | Nucleophilic Substitution (Azide Displacement) and Reduction |

Design and Synthesis of Novel 1 Methoxy 2,3 Dihydro 1h Inden 2 Amine Analogues and Derivatives

Structural Modifications of the Indane Backbone for Chemical Research Purposes

Modifications to the core indane backbone of 1-methoxy-2,3-dihydro-1H-inden-2-amine are undertaken to investigate the impact of conformational rigidity and spatial arrangement on molecular interactions. These alterations can fundamentally change the compound's properties by altering the orientation of key functional groups.

Key strategies for backbone modification include:

Ring Isomerization: Structural isomers of the indane core can be synthesized to create novel scaffolds. For instance, 1,2,3,4-tetrahydroisoquinoline, a structural isomer of 2-aminoindane, can be selectively isomerized to 2-aminoindane using a solid acid catalyst, simplifying the manufacturing process. google.com

Insertion of Heteroatoms: Replacing a carbon atom within the indane backbone with a heteroatom (e.g., nitrogen, oxygen, or sulfur) leads to aza-, oxa-, or thia-indane analogues. These modifications can introduce new hydrogen bonding capabilities, alter electronic properties, and influence metabolic stability.

Ring Expansion/Contraction: Synthesizing analogues with larger (tetralin) or smaller (cyclobutane-fused) ring systems modifies the geometry and flexibility of the molecule. For example, synthetic routes have been developed for 2-aminotetralin derivatives, which are closely related expanded-ring analogues of 2-aminoindanes. researchgate.net

Introduction of Unsaturation: Creating double bonds within the cyclopentane (B165970) ring to form indene (B144670) derivatives can be achieved. However, subsequent reduction is often necessary to obtain the desired saturated dihydroindene core. google.com

These backbone modifications, while synthetically challenging, provide access to unique chemical structures, enabling a deeper understanding of structure-activity relationships (SAR).

Introduction of Diverse Substituents on the Aromatic Ring and Cyclopentane Ring

The functionalization of the aromatic and cyclopentane rings of the this compound core is a primary strategy for fine-tuning its chemical and biological properties. The existing methoxy (B1213986) group on the aromatic ring significantly influences the position of subsequent substitutions.

Aromatic Ring Substitutions: The methoxy group (-OCH3) is an activating, ortho, para-directing group. This means it promotes electrophilic aromatic substitution and directs incoming electrophiles primarily to the positions ortho and para relative to itself. The amine group on the adjacent ring also influences the aromatic system's reactivity. Synthetic approaches often begin with a substituted indanone, which is later converted to the amine. google.comcdnsciencepub.com

Common substitutions include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Alkylation/Alkoxylation: Adding further alkyl or alkoxy groups, such as in 5-methoxy-6-methyl-2-aminoindane (MMAI). researchgate.netnih.gov

Methylenedioxy Bridge: Formation of a methylenedioxy ring, as seen in 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), creates a distinct analogue. researchgate.netfrontiersin.org

Cyclopentane Ring Substitutions: Modifications to the five-membered ring can also significantly impact the molecule's properties.

Hydroxylation: The introduction of a hydroxyl group can create aminoindanol (B8576300) derivatives, such as cis-1-aminoindan-2-ol, which are valuable chiral auxiliaries and ligands. nih.govnih.gov

Carboxylation: The synthesis of 2-aminoindane-2-carboxylic acid has been achieved through methods like the dialkylation of a nucleophilic glycine (B1666218) equivalent, introducing a carboxylic acid group at the same position as the amine. nih.gov

The following table summarizes representative examples of substituted 2-aminoindane derivatives.

| Derivative Name | Abbreviation | Substitution Pattern | Reference(s) |

| 5-Methoxy-2-aminoindane | MEAI / 5-MeO-AI | Methoxy group at the 5-position of the aromatic ring. | researchgate.netwikipedia.org |

| 5,6-Methylenedioxy-2-aminoindane | MDAI | Methylenedioxy bridge across the 5 and 6-positions. | researchgate.netfrontiersin.org |

| 5-Methoxy-6-methyl-2-aminoindane | MMAI | Methoxy group at the 5-position and a methyl group at the 6-position. | researchgate.netnih.gov |

| 5-Iodo-2-aminoindane | 5-IAI | Iodine atom at the 5-position. | nih.govfrontiersin.org |

| 2-Aminoindane-2-carboxylic acid | - | Carboxylic acid group at the 2-position of the cyclopentane ring. | nih.gov |

Exploration of Chiral Derivatives and Their Synthetic Control

The 2-aminoindane structure contains a stereocenter at the C2 position (or at C1 and C2 in derivatives like 1-aminoindan-2-ol), meaning it can exist as different enantiomers. The synthesis of enantiomerically pure derivatives is critical, as different stereoisomers can exhibit distinct biological activities and properties.

Methods for achieving stereocontrol in the synthesis of aminoindane derivatives include:

Asymmetric Synthesis from Chiral Precursors: Starting from inexpensive and readily available chiral molecules, such as (R)- or (S)-mandelic acid, allows for the synthesis of enantiopure compounds. researchgate.net Chiral Ni(II) complexes of Schiff bases have also been employed for the asymmetric synthesis of tailor-made amino acids, a methodology applicable to producing chiral aminoindane derivatives. mdpi.com

Use of Chiral Auxiliaries and Ligands: Derivatives like cis-1-aminoindan-2-ol are highly effective chiral auxiliaries and ligands. nih.gov Their conformational rigidity makes the transition states in asymmetric reactions more predictable, leading to high levels of stereoselectivity in processes like ketone reductions and aldol (B89426) reactions. nih.govnih.gov

Chiral Resolution: A racemic mixture of the final amine product can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization and subsequent hydrolysis to recover the pure enantiomer. nih.gov

The table below outlines different approaches to synthesizing chiral aminoindane derivatives.

| Method | Description | Key Feature(s) | Reference(s) |

| Chiral Resolution | Separation of a racemic mixture using a chiral acid (e.g., tartaric acid) to form diastereomeric salts. | Applicable post-synthesis; relies on differential solubility of diastereomers. | nih.gov |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | The conformational rigidity of aminoindanol-derived auxiliaries allows for predictable outcomes. | nih.govnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Employs ligands like cis-1-aminoindan-2-ol in catalytic amounts. | nih.gov |

| Synthesis from Chiral Pool | Using naturally occurring chiral molecules as starting materials. | Enantiopurity is transferred from the starting material to the final product. | researchgate.net |

Synthesis of Conjugated Systems and Hybrid Molecules Incorporating the Indane Amine Core

To explore novel functionalities, the this compound core can be incorporated into larger, more complex molecular architectures. This involves covalently linking the indane amine moiety to other functional units to create conjugated systems or hybrid molecules. nih.gov The primary amine group is an excellent synthetic handle for such modifications.

Strategies for creating these complex molecules include:

Formation of Bis-intercalating Compounds: The amino groups of two indane molecules can be linked together with a spacer of appropriate length. This strategy has been used with other amine-containing molecules to create potent compounds that can interact with biological macromolecules. nih.gov

Coupling to Other Pharmacophores: The indane amine can be attached to another biologically active molecule to create a hybrid compound. The goal is to combine the properties of both parent molecules, potentially leading to synergistic effects or a novel activity profile. The linker's choice and attachment point are crucial to avoid disrupting the essential features of each pharmacophore. nih.gov

Attachment to Functional Materials: The indane amine can be linked to materials such as polymers or surfaces. For example, modified electrodes have been created using related methoxyphenylthiophene structures for the detection of 2-aminoindane, demonstrating the integration of such scaffolds into functional systems. researchgate.net

Formation of Heterocyclic Systems: The amine can act as a nucleophile in cyclization reactions to form larger heterocyclic systems. For example, indenoisoquinoline derivatives, which are structurally complex, have been synthesized and investigated as dual inhibitors of cellular targets. nih.gov

The following table provides examples of potential hybrid and conjugated systems.

| System Type | Description | Synthetic Strategy | Potential Application |

| Dimeric Indane Amines | Two indane amine units connected by a linker. | Amide or urea (B33335) bond formation via the primary amine. | Probes for bivalent molecular interactions. |

| Indane-Pharmacophore Hybrids | Indane amine core covalently linked to another known drug or pharmacophore. | Coupling reactions (e.g., amide bond formation, reductive amination). | Development of multi-target agents. |

| Indane-Fluorophore Conjugates | Indane amine moiety attached to a fluorescent molecule. | Reaction of the amine with an activated fluorophore ester or isothiocyanate. | Fluorescent probes for biological imaging. |

| Indeno-Heterocycles | Fusion or spiro-cyclization of the indane amine with another heterocyclic ring system. | Intramolecular cyclization or multi-component reactions. | Novel scaffolds for medicinal chemistry. |

Advanced Research Applications of 1 Methoxy 2,3 Dihydro 1h Inden 2 Amine and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Reagents in Organic Synthesis

The structural features of 1-methoxy-2,3-dihydro-1H-inden-2-amine make it an important intermediate in organic synthesis. The primary amine group serves as a nucleophile or can be readily converted into other functional groups, providing a handle for molecular elaboration. For instance, it can be used in the synthesis of various heterocyclic compounds and as a precursor for more complex molecular architectures. The methoxy (B1213986) group can also be modified or can influence the reactivity of the aromatic ring.

Derivatives of 2,3-dihydro-1H-inden-1-amine are crucial intermediates in the preparation of pharmacologically active compounds. For example, 2,3-dihydro-1H-indenes-1-amine is a key intermediate in the synthesis of the anti-Parkinson's drug rasagiline. google.com The synthesis of such derivatives often involves the reduction of an indanone oxime. google.com The development of efficient synthetic routes to these aminoindane cores is an active area of research.

Exploration in Medicinal Chemistry and Chemical Biology Research

The rigid scaffold of this compound provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for the design of ligands that can interact with specific biological targets with high affinity and selectivity.

Design and Synthesis of Chemical Entities for Receptor Binding Studies (e.g., Human Constitutive Androstane (B1237026) Receptor Agonists, Retinoic Acid Receptor α Agonists)

Human Constitutive Androstane Receptor (CAR) Agonists: The constitutive androstane receptor (CAR, NR1I3) is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics. nih.govguidetopharmacology.org The discovery of selective human CAR agonists is a significant goal in drug discovery for the potential treatment of metabolic and liver diseases. acs.org Derivatives of 2,3-dihydro-1H-inden-2-amine have been incorporated into novel chemical entities designed as human CAR agonists. For instance, compound DL5016, which features a 2,3-dihydro-1H-inden-2-amine moiety, has been identified as an efficient and selective human CAR agonist with an EC50 value of 0.66 μM in cellular reporter assays. nih.gov This compound was shown to induce receptor translocation into the nucleus and upregulate the expression of human CAR target genes. nih.gov Computational modeling has shown that the 2,3-dihydro-1H-inden-2-yl tail of these agonists binds within a pocket of the CAR ligand-binding domain. nih.gov

Retinoic Acid Receptor α (RARα) Agonists: Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell growth, differentiation, and embryonic development. nih.govmedchemexpress.com Selective RARα agonists have therapeutic potential for the treatment of various diseases, including cancer and immunological disorders. nih.gov While direct examples of this compound in RARα agonists are not prevalent in the provided search results, the general strategy of designing small molecules that selectively target RAR subtypes is a key area of research. nih.govabcam.com The synthesis of pyrazole (B372694) derivatives, for example, has led to the discovery of selective RARα agonists with potent cell-differentiating activity. nih.gov The indane scaffold could potentially be used to develop novel RARα agonists with improved drug-like properties.

Investigation of Enzyme Modulators (e.g., Cholinesterase and Monoamine Oxidase Inhibitors)

Cholinesterase Inhibitors: Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are the primary class of drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.govmdpi.com The indanone moiety, a close structural relative of this compound, is a core component of the Alzheimer's drug donepezil. nih.gov Researchers have designed and synthesized numerous indenyl derivatives as cholinesterase inhibitors. nih.gov For example, a series of 2,3-dihydro-1H-inden-1-ones were developed as dual phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov One compound, bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, showed potent inhibitory activities against both AChE and PDE4D. nih.gov

Monoamine Oxidase (MAO) Inhibitors: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters dopamine, serotonin, and norepinephrine. frontiersin.org Inhibition of MAO-B is a well-established strategy for the treatment of Parkinson's disease. nih.govnih.gov A series of novel 2,3-dihydro-1H-inden-1-amine derivatives have been designed and synthesized as selective MAO-B inhibitors. nih.govresearchgate.net Several of these compounds exhibited MAO-B inhibitory activity similar to the marketed drug selegiline, with high selectivity over MAO-A. nih.govresearchgate.net This highlights the potential of the aminoindane scaffold in developing new therapeutics for neurodegenerative disorders. researchgate.net

| Enzyme Target | Derivative Class | Key Findings |

| Cholinesterase | 2,3-dihydro-1H-inden-1-ones | Dual inhibitors of PDE4 and AChE; potential for Alzheimer's treatment. nih.gov |

| Monoamine Oxidase B | 2,3-dihydro-1H-inden-1-amines | Potent and selective inhibition of MAO-B; comparable activity to selegiline. nih.govresearchgate.net |

Development of Antimycobacterial Agents for Chemical Biology Studies

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. nih.gov While the direct application of this compound in this area is not explicitly detailed in the provided search results, the development of novel scaffolds for antimycobacterial drugs is an active field of research. For example, 2-aminothiazole (B372263) derivatives have been synthesized and shown to have significant inhibitory potential against Mycobacterium tuberculosis. nih.govresearchgate.net The unique structural features of aminoindane derivatives could be explored for the design of new classes of antimycobacterial agents.

Chemical Probe Development for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective ligands for specific biological targets, such as the receptors and enzymes discussed above, is a crucial first step in the creation of chemical probes. The aminoindane scaffold, with its proven ability to generate selective modulators of targets like CAR and MAO-B, represents a promising starting point for the design of chemical probes to investigate the roles of these proteins in health and disease.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-methoxy-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence regioselectivity?

- Methodology : A common approach involves Friedel-Crafts alkylation or acylation of indene derivatives, followed by reductive amination. For example, 2-aminoindan derivatives (structurally analogous) are synthesized via N-protection, regioselective acetylation, and hydrogenation steps . The methoxy group can be introduced via O-methylation of phenolic intermediates or by direct substitution. Solvent-free Friedel-Crafts reactions (using acetyl chloride as both reagent and solvent) improve regioselectivity and reduce halogenated solvent use .

- Data Considerations : Yield optimization (e.g., 49% overall yield in a six-step synthesis) and regioselectivity (>90% for 5,6-diethyl derivatives) depend on protecting group strategies and catalyst choice .

Q. How is structural characterization of this compound performed, and what analytical conflicts arise?

- Methodology :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen bonding and stereochemistry are resolved via high-resolution data .

- NMR : - and -NMR distinguish diastereomers and confirm methoxy group placement. For example, the cis-(1S,2R)-amino-2-indanol scaffold in related compounds shows distinct coupling constants (e.g., ) .

Advanced Research Questions

Q. What catalytic systems enable selective functionalization of this compound for drug discovery?

- Methodology : Metalloenzyme-inspired catalysts (e.g., Cu/aminophenol complexes) promote oxidative cross-coupling with primary amines. For example, 2,3-dihydro-1H-inden-2-amine derivatives react with aldehydes to form imines with >85% conversion .

- Experimental Design : Additives (e.g., 2 mol% o-aminophenol) enhance reactivity for electron-deficient substrates. Kinetic studies show a second-order dependence on amine concentration .

Q. How do steric and electronic effects influence the pharmacokinetic properties of this compound derivatives?

- Methodology :

- Pharmacophore Modeling : A cis-aminoindanol scaffold mimics tyrosine residues in aggrecanase inhibitors, improving binding selectivity (IC < 10 nM for aggrecanase vs. MMP-1/2/9) .

- Metabolic Stability : Introduction of methoxy groups reduces CYP450-mediated oxidation. Exact mass analysis (e.g., 214.0464 Da) identifies metabolites via LC-HRMS .

Q. What are the challenges in distinguishing stereoisomers of this compound, and how are they resolved?

- Methodology :

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers (resolution >1.5).

- Crystallographic Twinning : SHELXD detects pseudo-merohedral twinning in racemic crystals, requiring iterative refinement in SHELXL .

- Data Contradictions : Discrepancies in optical rotation values between synthetic batches may indicate incomplete enantiomeric resolution .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.